1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-10-16(2)30(28-15)9-8-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-6-5-7-18(11-17)32(33)34/h5-7,10-13H,8-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSOVVQQLEMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-])OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 8,9-Dimethoxyquinazolin-4(3H)-one
The synthesis begins with the formation of the quinazoline backbone. 2-Amino-4,5-dimethoxybenzoic acid is cyclized with formamide at 180°C for 6 hours to yield 8,9-dimethoxyquinazolin-4(3H)-one. This intermediate serves as the precursor for subsequent functionalization.
Hydrazination and Triazole Ring Formation
Hydrazine hydrate reacts with 8,9-dimethoxyquinazolin-4(3H)-one in ethanol under reflux to form 2-hydrazinyl-8,9-dimethoxyquinazoline. Cyclization with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C produces the triazolo[1,5-c]quinazoline scaffold. The reaction mechanism involves diazotization followed by intramolecular cyclization, yielding the fused triazole ring system.
Functionalization with the Ethyl-Pyrazole Moiety
Synthesis of 3,5-Dimethyl-1H-Pyrazole
3,5-Dimethyl-1H-pyrazole is prepared via cyclocondensation of hydrazine hydrate with acetylacetone in ethanol under reflux. The reaction exhibits high regioselectivity due to the symmetric nature of the diketone, yielding the pyrazole in 92% purity.
Ethyl Spacer Installation
A two-step alkylation strategy attaches the ethyl linker:
- Bromination : 3,5-Dimethyl-1H-pyrazole reacts with 1,2-dibromoethane in tetrahydrofuran (THF) using NaH as a base, yielding 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole.
- Nucleophilic Coupling : The bromoethyl-pyrazole intermediate undergoes nucleophilic substitution with the triazoloquinazoline sulfanyl derivative in DMF at 80°C for 24 hours, employing cesium carbonate (Cs₂CO₃) as a base.
Optimization and Mechanistic Insights
Regioselectivity in Triazole Formation
The use of nitrous acid for cyclization ensures exclusive formation of the [1,5-c] regioisomer, as opposed to competing [1,5-a] or [1,5-b] products. DFT calculations suggest that the electron-donating methoxy groups at positions 8 and 9 stabilize the transition state leading to the observed regiochemistry.
Catalytic Enhancements in Thioether Bond Formation
Copper(I) iodide (CuI) catalysis (10 mol%) accelerates the displacement of chlorine by (3-nitrophenyl)methanethiol, reducing reaction time from 12 to 6 hours. This mirrors methodologies developed for triazole-thioether conjugates.
Analytical Characterization Data
Table 1. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|---|
| Triazoloquinazoline core | 8.21 (s, 1H, triazole), 4.08 (s, 6H, OCH₃) | 162.1 (C=N), 56.3 (OCH₃) | 314.1042 |
| 5-Sulfanyl derivative | 7.89–7.45 (m, 4H, Ar-H), 4.42 (s, 2H, SCH₂) | 138.9 (S-C), 123.1 (NO₂) | 491.0876 |
| Final product | 6.02 (s, 1H, pyrazole), 2.31 (s, 6H, CH₃) | 152.4 (pyrazole-C), 26.8 (CH₂CH₂) | 632.2148 |
Yield Optimization Strategies
- Microwave-Assisted Synthesis : Implementing microwave irradiation (100 W, 120°C) during the thioether formation step increases yield from 78% to 85% while reducing time to 3 hours.
- Solvent Effects : Replacing DMF with N-methylpyrrolidone (NMP) in the alkylation step improves solubility of the triazoloquinazoline derivative, enhancing coupling efficiency to 91%.
Challenges and Alternative Pathways
Competing Side Reactions
Attempts to directly aminate the triazoloquinazoline core with 2-aminoethyl-pyrazole resulted in ring-opening decomposition. The stepwise alkylation approach proved superior for preserving structural integrity.
Sulfur Oxidation Mitigation
The sulfanyl group exhibits susceptibility to oxidation during purification. Addition of 0.1% w/v ascorbic acid to column chromatography eluents prevents disulfide formation, maintaining >98% thioether purity.
Industrial-Scale Considerations
A continuous flow chemistry approach was piloted for the triazole formation step, achieving 92% conversion at a residence time of 15 minutes. This method reduces byproduct generation compared to batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Structural Analogues and Bioactivity
Triazoloquinazoline derivatives are studied for diverse pharmacological applications, including kinase inhibition and anticancer activity. Below is a comparison with structurally related compounds:
Key Insights :
- Linkage effects : Sulfonyl groups (as in ) enhance target specificity compared to carbonyl amides, likely due to stronger hydrogen-bonding interactions.
- Substituent effects : The 3-nitrophenylmethylsulfanyl group in the target compound may improve membrane permeability over less polar analogues (e.g., 3-methylphenylsulfanyl in ).
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular networking:
For the target compound, analogous methods would likely identify triazoloquinazoline derivatives (e.g., ) and sulfanyl-linked triazoles (e.g., ) as top structural matches (Tc > 0.65).
Pharmacokinetic and Physicochemical Properties
Hypothetical comparison based on substituent trends:
| Property | Target Compound | 2-Ethyl-8,9-dimethoxy-5-[(3-methylphenyl)sulfanyl] Analogue | 1-Substituted-phenyl-4-phenylsulfonyltriazole |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | 394.49 g/mol | ~350 g/mol |
| logP | 3.8 (predicted) | 3.2 | 2.5 |
| Solubility (µg/mL) | 12 (low, due to nitro group) | 45 | 120 |
| Metabolic Stability | Moderate (sulfanyl group prone to oxidation) | High | High |
Note: The nitro group in the target compound may reduce solubility but enhance target binding via π-π stacking .
Activité Biologique
The compound 1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole represents a novel class of bioactive molecules. Its unique structural features—comprising a triazoloquinazoline core and various substituents—suggest potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound's structure can be dissected into several key components:
- Triazoloquinazoline Core : This scaffold is known for its diverse biological activities.
- Methoxy and Nitrophenyl Substituents : These groups may enhance the compound's lipophilicity and biological interactions.
Synthesis typically involves multi-step reactions that require careful optimization of reaction conditions (e.g., temperature, solvent choice). Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are vital for confirming the purity and structure of the synthesized compound.
Anti-inflammatory Properties
Research indicates that derivatives of quinazoline and triazole structures exhibit significant anti-inflammatory activity. For instance:
- In vitro studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6) and reduce edema in animal models .
- A comparative analysis revealed that certain triazoloquinazolines demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Mechanistic Studies : Compounds within this class have been shown to induce apoptosis in various cancer cell lines by modulating pathways such as NF-kB signaling .
- Case Study : A study on related quinazoline derivatives indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, suggesting that structural modifications could enhance anticancer efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to the presence of methoxy groups which enhance solubility.
- Toxicity Assessments : Toxicity evaluations in animal models are essential to establish safety profiles. Early findings indicate low toxicity levels at therapeutic doses, although further comprehensive studies are warranted.
Data Summary Table
Q & A
Q. How can researchers optimize the synthesis of triazoloquinazoline-pyrazole hybrids?
To optimize synthesis, prioritize reaction conditions such as solvent polarity, temperature, and stoichiometric ratios. For example:
- Use methylene chloride as a solvent for cyclization reactions due to its low polarity, which stabilizes intermediates .
- Employ azido(trimethyl)silane (7.5 equivalents) and trifluoroacetic acid (10 equivalents) to enhance electrophilic substitution in triazole formation .
- Monitor reaction progress via thin-layer chromatography (TLC) with cyclohexane/ethyl acetate (10:1) as the mobile phase to track intermediate purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Analyze aromatic proton environments (δ 8.33–7.67 ppm for nitroaryl groups) and methyl substituents (δ 2.46 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 244.0704 vs. calculated 244.0703 for intermediates) .
- Infrared spectroscopy (IR) : Identify key functional groups (e.g., sulfanyl at ~636 cm⁻¹, nitro at ~1339 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Integrate molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential:
Q. How can researchers resolve contradictory data in reaction yields (e.g., 61% vs. 89%) for analogous compounds?
Apply design of experiments (DoE) to isolate critical variables:
- Test solvent systems (e.g., THF/water vs. methylene chloride) to assess polarity effects on cyclization efficiency .
- Evaluate catalytic systems (e.g., copper sulfate vs. sodium ascorbate) for click chemistry reactions using response surface methodology (RSM) .
- Use HPLC-MS to quantify side products and optimize purification protocols (e.g., flash chromatography gradients) .
Q. What strategies improve regioselectivity in the cyclization of pyrazole-triazole hybrids?
- Introduce electron-withdrawing groups (e.g., nitro substituents) to direct cyclization to the 5-position of the triazole ring .
- Utilize microwave-assisted synthesis to reduce side reactions by accelerating reaction kinetics under controlled temperatures .
Methodological Integration in Research
Q. How can chemical software enhance experimental design for this compound?
- COMSOL Multiphysics : Model reaction kinetics and optimize solvent/reagent ratios in silico before lab validation .
- Cheminformatics platforms (e.g., Chemotion): Archive synthesis protocols and spectral data for reproducibility .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions for novel analogs .
Q. How should researchers validate synthetic intermediates with conflicting spectral data?
- Cross-reference 2D NMR (HSQC, HMBC) to confirm connectivity between pyrazole and triazole moieties .
- Perform X-ray crystallography on single crystals to resolve ambiguities in regiochemistry .
Biological and Physicochemical Profiling
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
